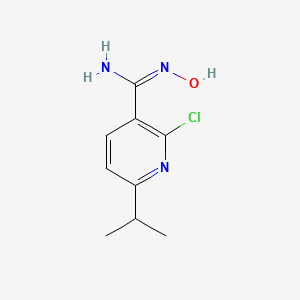

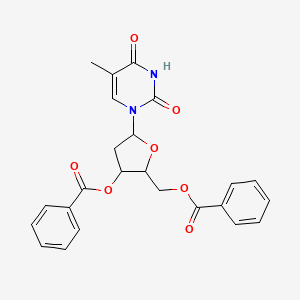

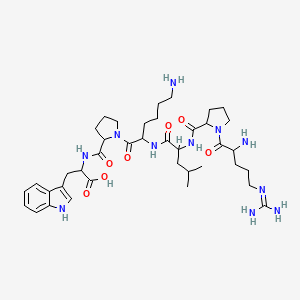

![molecular formula C17H19N2NaO6S B13384061 sodium;(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13384061.png)

sodium;(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methicillin sodium is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin class. It was developed in the late 1950s as a semisynthetic derivative of penicillin to combat bacterial strains producing the enzyme penicillinase, which renders many penicillins ineffective . Methicillin sodium is primarily used to treat infections caused by gram-positive bacteria, particularly Staphylococcus aureus .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methicillin sodium is synthesized through a series of chemical reactions starting from penicillin. The key step involves the acylation of the penicillin nucleus with 2,6-dimethoxybenzoyl chloride to form methicillin . The reaction typically occurs under controlled conditions to ensure the stability of the beta-lactam ring.

Industrial Production Methods: Industrial production of methicillin sodium involves large-scale synthesis using similar chemical routes. The process includes purification steps to ensure the final product’s purity and stability. The compound is often produced as a sodium salt to enhance its solubility and stability for medical use .

Análisis De Reacciones Químicas

Types of Reactions: Methicillin sodium undergoes several types of chemical reactions, including:

Hydrolysis: The beta-lactam ring can be hydrolyzed by beta-lactamase enzymes produced by resistant bacteria.

Oxidation and Reduction: These reactions are less common but can occur under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Water and beta-lactamase enzymes.

Oxidation: Strong oxidizing agents like potassium permanganate.

Reduction: Reducing agents like sodium borohydride.

Major Products Formed:

Hydrolysis: Leads to the formation of penicilloic acid derivatives.

Oxidation and Reduction: Can result in various degraded products depending on the reaction conditions.

Aplicaciones Científicas De Investigación

Methicillin sodium has several scientific research applications, including:

Mecanismo De Acción

Methicillin sodium exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to and competitively inhibits the transpeptidase enzyme (penicillin-binding proteins), preventing the cross-linkage of peptidoglycan chains, which are essential for bacterial cell wall integrity . This inhibition leads to cell lysis and death in susceptible bacteria.

Comparación Con Compuestos Similares

- Flucloxacillin

- Dicloxacillin

- Oxacillin

Comparison: Methicillin sodium is unique among penicillins due to its resistance to penicillinase, an enzyme that deactivates many other penicillins . it is less effective against a broader range of bacteria compared to newer penicillins like flucloxacillin and dicloxacillin, which have largely replaced methicillin in clinical use .

Propiedades

IUPAC Name |

sodium;6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O6S.Na/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4;/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFZNWDWOKASQZ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)[O-])C.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N2NaO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

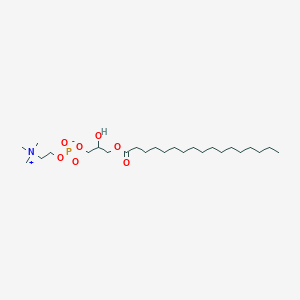

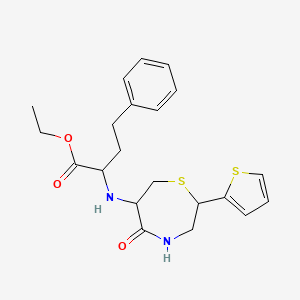

![N-[1-[2-[[6-fluoro-2-[6-fluoro-3-[[4-hydroxy-1-[2-[2-(methylamino)propanoylamino]butanoyl]pyrrolidin-2-yl]methyl]-1H-indol-2-yl]-1H-indol-3-yl]methyl]-4-hydroxypyrrolidin-1-yl]-1-oxobutan-2-yl]-2-(methylamino)propanamide](/img/structure/B13384016.png)

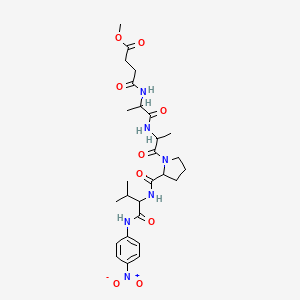

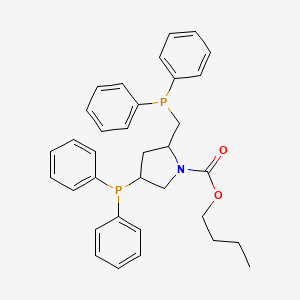

![6-(15-Acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B13384028.png)

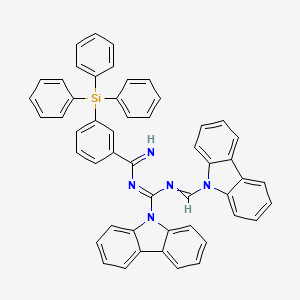

![N-(4-([(2-Amino-4-hydroxypteridin-6-yl)methyl]amino)benzoyl)glutamic acid dihydrate](/img/structure/B13384071.png)

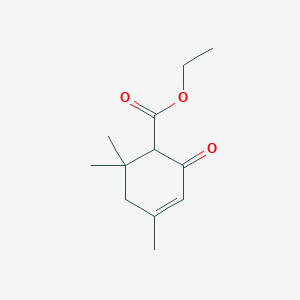

![2-Acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B13384077.png)